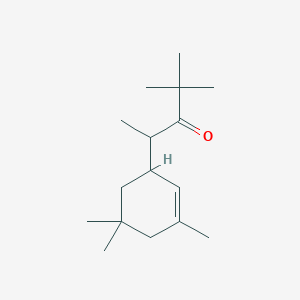
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- is a complex organic compound with a unique structure It is a derivative of pentanone, featuring a cyclohexene ring with multiple methyl substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- can be achieved through several methods. One common approach involves the ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at high temperatures . Another method includes the carbonylation of ethylene, carbon monoxide, and hydrogen in the presence of dicobalt octacarbonyl as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often relies on the ketonic decarboxylation route due to its efficiency and scalability. The reaction is typically conducted in a tube furnace, where propanoic acid is decarboxylated using metal oxide catalysts .
化学反応の分析
Types of Reactions
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
科学的研究の応用
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
作用機序
The mechanism of action of 3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity and receptor binding. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3-Pentanone: A simpler ketone with a similar structure but without the cyclohexene ring.
2,4-Dimethyl-3-pentanone: Another derivative of pentanone with different methyl substitutions.
Uniqueness
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- is unique due to its complex structure, which includes a cyclohexene ring with multiple methyl groups
特性
CAS番号 |
648858-08-6 |
|---|---|
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC名 |
2,2-dimethyl-4-(3,5,5-trimethylcyclohex-2-en-1-yl)pentan-3-one |
InChI |
InChI=1S/C16H28O/c1-11-8-13(10-16(6,7)9-11)12(2)14(17)15(3,4)5/h8,12-13H,9-10H2,1-7H3 |
InChIキー |
GAPABDDTWPJXOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(CC(C1)(C)C)C(C)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


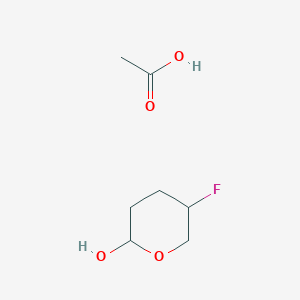
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)

![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
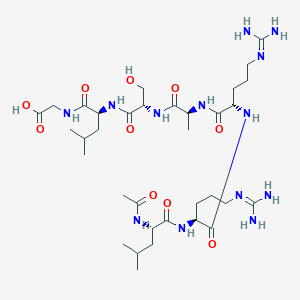
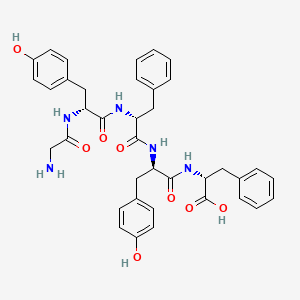
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
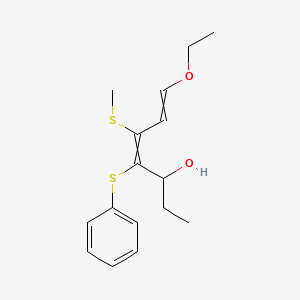

![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
